molecular formula C18H29Cl3O4 B14531181 Diethyl 2,4,5-trichloro-2,7-dipropyloct-4-enedioate CAS No. 62457-07-2

Diethyl 2,4,5-trichloro-2,7-dipropyloct-4-enedioate

Cat. No.: B14531181
CAS No.: 62457-07-2
M. Wt: 415.8 g/mol
InChI Key: KWZKNKZOKKPOMQ-UHFFFAOYSA-N
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Description

Diethyl 2,4,5-trichloro-2,7-dipropyloct-4-enedioate is a chemical compound known for its unique structure and properties. It is characterized by the presence of multiple chlorine atoms and ester functional groups, making it a compound of interest in various chemical and industrial applications.

Preparation Methods

The synthesis of Diethyl 2,4,5-trichloro-2,7-dipropyloct-4-enedioate typically involves multi-step organic reactions. One common synthetic route includes the chlorination of a precursor compound followed by esterification. The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability.

Chemical Reactions Analysis

Diethyl 2,4,5-trichloro-2,7-dipropyloct-4-enedioate undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions may convert the ester groups into alcohols.

    Substitution: Chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Diethyl 2,4,5-trichloro-2,7-dipropyloct-4-enedioate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.

    Industry: It can be used in the production of specialty chemicals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of Diethyl 2,4,5-trichloro-2,7-dipropyloct-4-enedioate involves its interaction with molecular targets such as enzymes or receptors. The presence of chlorine atoms and ester groups can influence its binding affinity and reactivity. The pathways involved may include inhibition or activation of specific biochemical processes, depending on the context of its use.

Comparison with Similar Compounds

Diethyl 2,4,5-trichloro-2,7-dipropyloct-4-enedioate can be compared with similar compounds such as:

    2,4,5-Trichlorophenoxyacetic acid: Known for its use as a herbicide.

    Triclosan: An antibacterial and antifungal agent. These compounds share structural similarities but differ in their specific applications and properties. This compound is unique due to its specific ester functional groups and the arrangement of chlorine atoms, which confer distinct chemical and physical properties.

Properties

CAS No.

62457-07-2

Molecular Formula

C18H29Cl3O4

Molecular Weight

415.8 g/mol

IUPAC Name

diethyl 2,4,5-trichloro-2,7-dipropyloct-4-enedioate

InChI

InChI=1S/C18H29Cl3O4/c1-5-9-13(16(22)24-7-3)11-14(19)15(20)12-18(21,10-6-2)17(23)25-8-4/h13H,5-12H2,1-4H3

InChI Key

KWZKNKZOKKPOMQ-UHFFFAOYSA-N

Canonical SMILES

CCCC(CC(=C(CC(CCC)(C(=O)OCC)Cl)Cl)Cl)C(=O)OCC

Origin of Product

United States

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